molecular formula C11H9NO4 B1168455 rubomycin 13-cyclohexylidenehydrazone CAS No. 107283-03-4

rubomycin 13-cyclohexylidenehydrazone

カタログ番号: B1168455
CAS番号: 107283-03-4
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rubomycin 13-cyclohexylidenehydrazone (RCH) is a semisynthetic derivative of rubomycin (daunorubicin), an anthracycline antibiotic widely used in oncology. RCH is synthesized by introducing a cyclohexylidene hydrazone group at the C-13 position of the rubomycin molecule . This structural modification aims to enhance antitumor efficacy while mitigating systemic toxicity. Preclinical studies highlight its activity against hematologic malignancies and solid tumors, though its therapeutic profile varies significantly depending on the cancer type and administration route .

特性

CAS番号

107283-03-4

分子式

C11H9NO4

同義語

rubomycin 13-cyclohexylidenehydrazone

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

RCH’s pharmacological properties are best contextualized by comparing it to rubomycin, its parent compound, and other hydrazone-modified anthracyclines. Below is a detailed evaluation of efficacy, toxicity, and structural influences.

Antitumor Efficacy Across Cancer Models
Compound Cancer Model (Administration Route) Efficacy vs. Rubomycin Reference
RCH Ascitic lymphadenosis NK/Ly (IV, 4x) Equivalent
RCH Sarcoma 180 (IV, 2x) Equivalent
RCH Lymphosarcoma LIO-1 (IV) Superior
RCH Ehrlich carcinoma (IV) Superior
RCH Leukemia P-388 (IV, 2x) Inferior
Carminomycin derivative Lymphadenosis NK/Ly (IV) Varies (structural dependency)
13-tert-Boc hydrazone Lymphosarcoma LIO-1, Garding-Passey melanoma No advantage; inferior to rubomycin

Key Findings :

  • RCH demonstrates selective superiority in solid tumors (e.g., LIO-1, Ehrlich carcinoma) but reduced efficacy in leukemia models (e.g., P-388) compared to rubomycin .
  • Structural modifications at C-13 in carminomycin derivatives yield divergent therapeutic outcomes, underscoring the parent compound’s role in determining activity .
Toxicity Profile
Compound Toxicity Parameter Outcome vs. Rubomycin Reference
RCH Acute toxicity (single IV dose) 2-fold less toxic
RCH Cardiotoxicity (5x IV course) More pronounced
RCH Hematopoietic inhibition Similar
Hexylidene hydrazone Acute toxicity (IV) Similar or lower
4"-Methylpentylidene Antitumor activity (LIO-1) Reduced

Key Findings :

  • RCH’s reduced acute toxicity makes it a safer candidate for single-dose regimens, but its heightened cardiotoxicity in prolonged courses limits clinical utility .
  • Other hydrazones (e.g., hexylidene, methylpentylidene) exhibit lower toxicity but diminished antitumor activity , suggesting a trade-off between safety and efficacy .
Structural-Activity Relationships
  • Cyclohexylidene Group : Enhances binding affinity in solid tumors but reduces solubility, impacting oral bioavailability .
  • C-13 vs. C-14 Modifications : Substitutions at C-13 (RCH) preserve anthracycline intercalation capacity, whereas C-14 derivatives (e.g., 14-alkyl rubomycin) alter DNA-binding dynamics .

Research Implications and Limitations

  • Clinical Potential: RCH’s selective efficacy in solid tumors warrants further investigation in combination therapies or targeted delivery systems (e.g., polymeric microparticles ).
  • Toxicity Challenges : Cardiotoxicity remains a critical barrier, necessitating structural refinements or adjunct cardioprotective agents .
  • Comparative Gaps: Limited data exist on RCH’s pharmacokinetics and resistance profiles relative to newer anthracyclines (e.g., epirubicin, idarubicin) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。